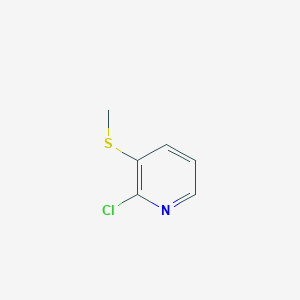

2-Chloro-3-(methylthio)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUKNAFHUOPAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500970 | |

| Record name | 2-Chloro-3-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65753-48-2 | |

| Record name | 2-Chloro-3-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Methylthio Pyridine

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 2-Chloro-3-(methylthio)pyridine molecule from simpler, non-pyridine starting materials or by introducing the key functional groups onto a pyridine (B92270) ring in a highly regioselective manner.

Regioselective Halogenation Strategies

Regioselective halogenation involves the specific placement of a chlorine atom onto a pyridine ring that already contains a methylthio group. A plausible, albeit not explicitly documented, pathway involves the activation of the pyridine ring via N-oxidation. The synthesis would proceed as follows:

N-Oxidation: 3-(Methylthio)pyridine is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form 3-(methylthio)pyridine-N-oxide.

Chlorination: The resulting N-oxide is then reacted with a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The N-oxide functional group activates the C2 and C6 positions of the pyridine ring for electrophilic attack, directing the chlorination to occur at the 2-position.

Deoxygenation: If the N-oxide is not removed during the chlorination step, a subsequent deoxygenation step would be required to yield the final product.

This approach leverages well-established pyridine chemistry to control the position of chlorination, a common challenge in pyridine synthesis.

Direct Introduction of Methylthio Group

A highly effective direct synthesis involves the introduction of the methylthio group onto a 2-chloropyridine (B119429) backbone. This is typically achieved through directed ortho-metalation. The chloro-substituent at the C2 position can direct a strong base to deprotonate the C3 position selectively. rsc.org

The reaction proceeds by treating 2-chloropyridine with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This generates a transient 2-chloro-3-lithiopyridine intermediate. This highly reactive intermediate is then quenched with an electrophilic sulfur reagent, such as dimethyl disulfide (CH₃SSCH₃). The subsequent workup yields this compound. This method is advantageous due to its high regioselectivity and efficiency. rsc.org

One-Pot Multicomponent Condensations

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy where multiple starting materials react in a single reaction vessel to form a complex product, minimizing purification steps and waste. ias.ac.in While a specific MCR for this compound is not prominently reported, the principles of MCRs can be applied to its hypothetical synthesis.

For example, a Hantzsch-type pyridine synthesis or a variation thereof could potentially be designed. Such a reaction might involve the condensation of a β-ketothioester (containing the future methylthio group), an ammonia (B1221849) source, and a chlorinated carbonyl compound that provides the C2-chloro functionality and other necessary carbon atoms for the pyridine ring. The development of such a one-pot process would offer a rapid and convergent route to the target molecule and its analogs. core.ac.uk

Indirect Synthesis via Precursor Modification

Indirect methods start with pyridine molecules that are already substituted and perform chemical transformations to arrive at the desired this compound structure.

Derivatization of 2-Chloropyridine Scaffolds

This approach utilizes the commercially available and relatively inexpensive 2-chloropyridine as a foundational building block. As detailed in section 2.1.2, the most significant derivatization method is directed ortho-metalation. The chlorine atom at the 2-position effectively directs lithiation to the adjacent 3-position. rsc.org This chemoselectivity allows for the precise introduction of the methylthio group.

The process involves the formation of 2-chloro-3-lithiopyridine using LDA, which is then trapped with dimethyl disulfide. This reaction pathway is a cornerstone for creating 2,3-disubstituted pyridines from a 2-chloropyridine scaffold. rsc.org

Below is a representative table for this synthetic transformation.

| Starting Material | Reagents | Intermediate | Product | Typical Conditions |

|---|---|---|---|---|

| 2-Chloropyridine | 1. Lithium diisopropylamide (LDA) 2. Dimethyl disulfide (CH₃SSCH₃) | 2-Chloro-3-lithiopyridine | This compound | THF, -78 °C to room temp. |

Transformations of 3-Substituted Pyridine Intermediates

An alternative indirect strategy involves starting with a pyridine ring that is already substituted at the 3-position and subsequently introducing the chlorine atom at C2 and/or modifying the C3 substituent.

One of the most practical routes in this category starts with 2-chloro-3-methylpyridine (B94477), an isomer that is often co-produced during the industrial synthesis of related compounds. google.comgoogle.com The synthesis can proceed via a two-step sequence:

Benzylic Halogenation: The methyl group of 2-chloro-3-methylpyridine is halogenated, for instance, using N-Bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light) to form 2-chloro-3-(bromomethyl)pyridine.

Nucleophilic Substitution: The resulting bromomethyl derivative is then treated with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), to displace the bromide and form the desired this compound.

Another example of complex transformations on substituted pyridines is the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in the production of certain pharmaceuticals. orientjchem.org This multi-step synthesis starts from 2,3-lutidine (B1584814) and involves N-oxidation, introduction of a methylthio group at the 4-position, oxidation of the sulfide (B99878) to a sulfone, and finally chlorination of the methyl group at the C2 position. orientjchem.org While this does not produce the title compound, it exemplifies the intricate modifications that can be performed on substituted pyridine intermediates to build complex molecular architectures. orientjchem.org

A further pathway could involve 2-chloro-3-formylpyridine, which can be synthesized from 2-chloro-3-(chloromethyl)pyridine. google.com The aldehyde group could be reduced to an alcohol (2-chloro-3-pyridinemethanol), converted to a good leaving group (e.g., a tosylate), and then displaced by sodium thiomethoxide.

| Starting Material | Reagents | Intermediate | Product | Typical Conditions |

|---|---|---|---|---|

| 2-Chloro-3-methylpyridine | 1. N-Bromosuccinimide (NBS), AIBN 2. Sodium thiomethoxide (NaSMe) | 2-Chloro-3-(bromomethyl)pyridine | This compound | 1. CCl₄, reflux 2. DMF, room temp. |

Nucleophilic Substitution of Halogenated Pyridines with Sulfur Nucleophiles

A foundational and widely employed method for the synthesis of aryl thioethers, including pyridyl variants, is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a halogenated pyridine, activated by the electron-withdrawing nature of the pyridine ring nitrogen, with a potent sulfur nucleophile.

For the synthesis of this compound, a logical precursor is 2,3-dichloropyridine (B146566). The chlorine atom at the 3-position is generally more susceptible to nucleophilic attack than the one at the 2-position, although reaction conditions can influence selectivity. The sulfur nucleophile can be sodium thiomethoxide (NaSMe), which provides the methylthio group in a single step.

Alternatively, a two-step procedure can be utilized. This involves an initial reaction with a simple sulfide source, such as sodium hydrosulfide (B80085) (NaSH), to introduce a thiol group (-SH), followed by in-situ or subsequent alkylation with a methylating agent like methyl iodide (MeI).

A well-documented analogous synthesis illustrates this principle in the creation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide. In this process, 4-chloro-2,3-dimethyl-pyridine-N-oxide undergoes a nucleophilic substitution with sodium hydrosulfide, followed by alkylation with methyl iodide. orientjchem.org This reaction is facilitated by a phase-transfer catalyst, demonstrating a practical application of the SNAr strategy for C-S bond formation on a pyridine ring. orientjchem.org

Table 1: Representative SNAr Reaction for Pyridyl Thioether Formation

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

|---|---|---|---|---|

| 4-chloro-2,3-dimethyl-pyridine-N-oxide | 1. NaSH 2. MeI | 40% Tetra-n-butyl ammonium (B1175870) hydroxide (B78521) (TBAOH) | 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | 85% orientjchem.org |

This table is based on an analogous synthesis and is illustrative of the synthetic methodology.

Advanced Synthetic Strategies and Improvements

While classical SNAr reactions are effective, ongoing research focuses on developing more efficient, selective, and sustainable synthetic methods. These advanced strategies often involve catalysis and adhere to the principles of green chemistry.

Catalytic Approaches in C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for their efficiency in forming carbon-heteroatom bonds, including C-S bonds. These methods are particularly valuable when the aromatic halide is not sufficiently reactive for a traditional SNAr reaction. acsgcipr.org Catalysts based on palladium, copper, and nickel are commonly used for the thioetherification of aryl halides. acsgcipr.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the halopyridine.

Coordination and Transmetalation: The sulfur nucleophile (thiolate) coordinates to the metal center.

Reductive Elimination: The final C-S bond is formed, releasing the desired pyridyl thioether product and regenerating the active metal catalyst. acsgcipr.org

The choice of metal, ligand, base, and solvent is crucial for the success and selectivity of the coupling. acsgcipr.org

Palladium-Catalyzed Systems: Buchwald-Hartwig amination protocols have been adapted for C-S coupling, often using phosphine-based ligands like Xantphos. These systems can effectively couple aryl halides with thiols. nih.gov

Copper-Catalyzed Systems: Copper-catalyzed "Ullmann-type" couplings are a classical method for C-S bond formation. Modern protocols use ligands like 1,10-phenanthroline (B135089) to moderate the traditionally harsh reaction conditions, allowing for the coupling of aryl iodides and bromides with thiols. researchgate.netberkeley.edu

Nickel-Catalyzed Systems: Nickel catalysts are an attractive, more cost-effective alternative to palladium. Catalytic systems using ligands such as DPEphos or dppbz have been developed for the C-S cross-coupling of sterically hindered aryl electrophiles with alkyl thiols. nih.govrsc.org

For the synthesis of this compound, a catalytic approach would involve coupling 2,3-dichloropyridine with a methylthiol source using a suitable catalyst system, such as Ni(cod)₂/dppbz or a palladium-based catalyst.

Green Chemistry Principles in Synthesis (e.g., atom economy and E-factor assessment in related syntheses)

Green chemistry aims to design chemical processes that minimize waste and environmental impact. Key metrics used to evaluate the "greenness" of a synthesis are atom economy and the Environmental Factor (E-factor). nih.gov

Atom Economy (AE): This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net It provides a theoretical measure of how much waste a reaction produces. Addition reactions, for example, are highly atom-economical as all reactant atoms are part of the final product. researchgate.net

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is a more practical metric that quantifies the total mass of waste generated for every kilogram of product produced (E-factor = total mass of waste / mass of product). berkeley.edunih.gov Unlike atom economy, the E-factor accounts for all waste, including solvents, reagents, and by-products from workup procedures. berkeley.edu A lower E-factor signifies a greener, less wasteful process. The pharmaceutical industry typically has very high E-factors, indicating significant waste generation. nih.gov

The synthesis of pyridine derivatives can be evaluated using these metrics to identify areas for improvement. For instance, in a multi-step synthesis of a complex pyridine derivative, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an E-factor assessment was performed for each step. orientjchem.org The analysis revealed that the oxidation step had a very low E-factor of 3.2, indicating minimal waste generation for that specific transformation compared to other steps in the sequence. orientjchem.org Applying such assessments guides chemists toward developing more sustainable routes, for example, by choosing catalytic pathways over stoichiometric ones, using safer solvents, and designing one-pot reactions to reduce separation steps and solvent loss.

Table 2: E-Factor in Different Chemical Industry Sectors

| Industry Sector | E-Factor (kg waste / kg product) |

|---|---|

| Oil Refining | < 0.1 nih.gov |

| Bulk Chemicals | < 1–5 nih.gov |

| Fine Chemicals | 5–50 nih.gov |

| Pharmaceuticals | 25–100+ nih.gov |

This table illustrates the typical range of waste generation across different sectors of the chemical industry.

Reactivity and Reaction Pathways of 2 Chloro 3 Methylthio Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for substituted pyridines. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For pyridines, these reactions preferentially occur at the 2- and 4-positions. stackexchange.comvaia.com

Reactivity of the Chlorine Atom at the 2-Position

The chlorine atom at the 2-position of 2-Chloro-3-(methylthio)pyridine is susceptible to nucleophilic attack. This is because the nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, which activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic substitution. stackexchange.comvaia.com The attack of a nucleophile at the 2-position leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. A key resonance structure places the negative charge on the electronegative nitrogen atom, which significantly stabilizes the intermediate and facilitates the reaction. stackexchange.comyoutube.com This is in contrast to an attack at the 3-position, where such stabilization is not possible. stackexchange.com

The general mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a tetrahedral intermediate. youtube.com

Elimination of the leaving group: The aromaticity is restored by the departure of the chloride ion. youtube.com

This reactivity is analogous to the reactions of acid chlorides, though halopyridines are generally less reactive due to the initial disruption of aromaticity. youtube.com

Substituent Effects on SNAr Reactivity

In a related context, studies on N-methylpyridinium ions have shown that the nature of the leaving group can influence reactivity. While a common trend for activated aryl halides is F > Cl ≈ Br > I, in some pyridinium (B92312) systems, the order can be different, suggesting a more complex interplay of factors, including the potential for the reaction to be rate-controlled by the deprotonation of the addition intermediate rather than the initial nucleophilic attack. nih.gov

Reactions Involving the Methylthio Moiety

The methylthio group (-SCH3) at the 3-position of the pyridine ring offers another site for chemical modification.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important reaction in organic synthesis. nih.gov Hydrogen peroxide (H2O2) is a frequently used oxidant for this purpose, often in the presence of a catalyst. nih.govorientjchem.orgorganic-chemistry.org

For instance, in the synthesis of related pyridine derivatives, the oxidation of a thiomethyl pyridine-N-oxide has been successfully achieved using 30% H2O2. orientjchem.org This method is considered highly atom-economic and can be performed without a solvent or catalyst. orientjchem.org The reaction typically proceeds sequentially, with the sulfide (B99878) first being oxidized to a sulfoxide, which can then be further oxidized to a sulfone under continued oxidation conditions. nih.gov

Various catalytic systems have been developed to improve the selectivity and efficiency of sulfide oxidation. These include catalysts based on transition metals like zirconium, tantalum, and niobium, as well as organocatalysts. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For example, tantalum carbide as a catalyst with 30% hydrogen peroxide tends to yield sulfoxides, while niobium carbide under similar conditions favors the formation of sulfones. organic-chemistry.orgorganic-chemistry.org

Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones

| Reactant | Oxidant | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Methylphenyl sulfide | 30% H2O2 | Zr/SiW12/GO, room temp. | Methylphenyl sulfoxide | nih.gov |

| 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | 30% H2O2 | 75°C | 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide | orientjchem.org |

| Various sulfides | 30% H2O2 | Tantalum carbide | Sulfoxides | organic-chemistry.orgorganic-chemistry.org |

Alkylation and Arylation at Sulfur

The sulfur atom of the methylthio group is nucleophilic and can react with electrophiles, such as alkyl and aryl halides. This allows for the introduction of various organic groups at the sulfur atom, leading to the formation of sulfonium (B1226848) salts.

Potential Desulfurization Pathways

Desulfurization, the removal of the sulfur-containing group, is another potential reaction pathway. A common method for desulfurization is the use of Raney nickel. This reagent is effective in cleaving carbon-sulfur bonds. For example, the methylthio group at the C4 position of certain 2-substituted 5-methyl-4-methylthio-1,3-oxazoles can be easily removed with Raney nickel. organic-chemistry.org

Another approach involves a process called hydrodechlorination. In a mixture of 2-chloro-5-methylpyridine (B98176) and 2-chloro-3-methylpyridine (B94477), the 2-chloro-5-methylpyridine can be selectively converted to 3-picoline using a Pd/C catalyst in a hydrogenation and dechlorination reaction. google.com This suggests that under specific catalytic conditions, both C-Cl and C-S bonds could potentially be targeted for cleavage.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). organicchemistrytutor.com Reactions such as nitration and sulfonation, common for benzene, require harsh conditions for pyridine and typically yield the meta-substituted product. organicchemistrytutor.comrsc.org

For this compound, the directing effects of the substituents must be considered.

Nitrogen Atom : Strongly deactivating, directs incoming electrophiles to the C3 and C5 positions.

2-Chloro Group : A deactivating, ortho-para director in benzene systems. On the pyridine ring, its deactivating effect is additive to that of the ring nitrogen. It would direct towards the C3 and C5 positions.

3-Methylthio Group : This group is typically activating and ortho-para directing in benzene chemistry. On the pyridine ring, it would direct to the C2, C4, and C6 positions.

The combined influence of these groups makes predicting the outcome of EAS complex. The C5 position is meta to both the nitrogen atom and the 2-chloro group, making it a likely, though still deactivated, site for substitution. The C4 and C6 positions are activated by the methylthio group but are ortho and para to the deactivating chloro group, respectively. While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively reported, any such reaction would likely require forcing conditions and may result in a mixture of products due to these competing electronic effects.

| Position | Influence of Nitrogen | Influence of 2-Chloro Group | Influence of 3-Methylthio Group | Overall Predicted Reactivity |

| C4 | Activated (ortho to -SMe) | Deactivated (meta) | Activated (ortho) | Potentially reactive |

| C5 | Deactivated (meta) | Deactivated (meta) | Deactivated (meta) | Strongly deactivated |

| C6 | Deactivated (para to -Cl) | Deactivated (para) | Activated (para to -SMe) | Potentially reactive |

Cycloaddition and Annulation Reactions

Substituted pyridines can participate in cycloaddition reactions, often through the formation of highly reactive intermediates such as pyridynes. These reactions provide pathways to novel heterocyclic scaffolds.

A plausible route for cycloaddition involving this compound is through the formation of a 3,4-pyridyne intermediate. Research on analogous compounds, such as 3-chloro-2-alkoxypyridines, has shown that regioselective lithiation at the C4 position, followed by elimination of lithium chloride, generates the corresponding 2-alkoxy-3,4-pyridyne. researchgate.net This reactive species can then be trapped in situ by a dienophile, like furan, in a Diels-Alder reaction to yield epoxy-isoquinoline derivatives in high yields. researchgate.net A similar strategy could be applied to this compound, where the methylthio group at C3 would stabilize the pyridyne intermediate.

Annulation reactions are key strategies for constructing polycyclic aromatic systems. While direct examples starting from this compound are scarce, the synthesis of fused systems from structurally related compounds illustrates the potential pathways. For instance, imidazo[1,5-a]quinoxalines can be synthesized through the condensation of an α-amino alcohol with a quinoxaline (B1680401), followed by intramolecular cyclization. rsc.org Another method involves the reaction of quinoxalin-2-ones with tolylsulfonylmethyl isocyanide (TosMIC) as a key step in building the fused imidazole (B134444) ring. rsc.org These examples demonstrate that the chloro and methylthio functional groups on a nitrogen-containing heterocycle can serve as handles or directing groups for subsequent annulation reactions to build more complex, fused heterocyclic structures.

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) and lithiation are powerful tools for the regioselective functionalization of pyridine rings, allowing for the introduction of a wide range of substituents.

The lithiation of chloropyridines is highly dependent on the base used and the position of the substituents. For 2-chloropyridine (B119429), bases like lithium diisopropylamide (LDA) lead to lithiation at the C3 position, whereas superbase systems like BuLi-LiDMAE can direct lithiation to the C6 position. nih.gov

For substrates with a substitution pattern similar to this compound, such as 3-chloro-2-ethoxypyridine (B70323) and a related 2-thio-derivative, regioselective lithiation occurs at the C4 position. researchgate.net This is achieved using n-butyllithium (n-BuLi) at low temperatures. The resulting 4-lithiated species is a key intermediate. It can be trapped by various electrophiles to introduce a new substituent at the C4 position or undergo elimination to form a 3,4-pyridyne intermediate, as discussed previously. researchgate.net The coordinating effect of the sulfur or oxygen atom at the adjacent position is believed to direct the lithiation to C4. researchgate.net This strategy allows for a regioselective 3,4-difunctionalization of the pyridine ring.

Table of Regioselective Lithiation and Subsequent Reactions

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Chloro-2-ethoxypyridine | 1. n-BuLi, -78 °C 2. RMgBr·LiCl | 4-Lithio-3-chloro-2-ethoxypyridine | Elimination (heating to 75°C) to form 3,4-pyridyne, followed by nucleophilic addition and electrophilic quench | 2,3,4-Trisubstituted Pyridines | researchgate.net |

| 3-Chloro-2-(isopropylthio)pyridine | 1. n-BuLi, -78 °C 2. RMgX | 4-Lithio-3-chloro-2-(isopropylthio)pyridine | Pyridyne formation and reaction with electrophiles in a flow setup | Polyfunctional Pyridines | researchgate.net |

| 2-Chloropyridine | LDA, THF | 3-Lithio-2-chloropyridine | Quench with electrophile | 2-Chloro-3-substituted Pyridines | nih.gov |

Mechanistic Investigations of Reactions Involving 2 Chloro 3 Methylthio Pyridine

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to piecing together a reaction pathway. For substituted chloropyridines, reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characterized by the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex.

Transition State Analysis and Reaction Energetics

Transition state analysis focuses on the high-energy structure that molecules must pass through to transform from reactants to products. The energy of this transition state determines the activation energy of the reaction.

Computational studies on related heterocyclic systems, such as chloropyridazines, have been used to calculate the activation energies for nucleophilic substitution. For instance, the calculated activation energy for bromide substitution on 3-chloropyridazine (B74176) was found to be lower than that for 4-chloropyridazine (B92835) by 1.99 kcal/mol, which aligns with observed differences in reactivity. wuxiapptec.com Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) have allowed for the calculation of thermodynamic activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation. researchgate.net A plot of these values yielded a straight line, indicating a single, consistent mechanism across a series of related reactions. researchgate.net Such analyses are vital for predicting how changes in molecular structure or reaction conditions will affect reactivity.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how reaction rates are influenced by reactant concentrations, temperature, and the chemical environment. These studies are essential for confirming proposed mechanisms. For instance, the reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates were found to follow second-order kinetics, consistent with a bimolecular addition-elimination mechanism. rsc.org

A detailed kinetic investigation of the reaction between 2-chloro-3,5-dinitropyridine and substituted anilines in methanol (B129727) demonstrated that the reaction rates are highly dependent on the electronic nature of the substituent on the aniline (B41778) nucleophile. researchgate.net A Hammett plot, which correlates the logarithm of the reaction rate constants (log k2) with the substituent's Hammett constant (σ), yielded a large, negative ρ value (ranging from -3.75 to -3.16). researchgate.net This indicates that a significant positive charge develops on the nitrogen atom of the aniline in the transition state, which is consistent with the formation of a charge-separated Meisenheimer complex in the rate-determining step. researchgate.net Furthermore, a good linear relationship was observed when plotting log k2 against the pKa values of the anilines, further supporting a mechanism where bond formation is significantly advanced in the transition state. researchgate.net

Table 1: Hammett Correlation Data for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines Data derived from kinetic studies on related chloropyridine compounds. researchgate.net

| Aniline Substituent (X) | Hammett Constant (σ) | Rate Constant (log k2 at 25°C) | Correlation Parameter (ρ) |

|---|---|---|---|

| p-OCH3 | -0.27 | -0.85 | -3.16 to -3.75 |

| p-CH3 | -0.17 | -1.20 | |

| H | 0.00 | -1.75 | |

| p-Cl | +0.23 | -2.50 |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to map out entire reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and predict molecular properties. mdpi.com

DFT calculations have been successfully used to study reaction mechanisms in a variety of heterocyclic systems. For example, in a study of the formation of 2-chlorothiophenoxy radical from 2-chlorothiophenol (B146423) on a copper surface, DFT calculations determined a modest energy barrier of 9.46 kcal/mol for the dissociation of the S-H bond, a critical step in the reaction. nih.gov In another study on pyrazole (B372694) derivatives, DFT was used to compare two possible reaction pathways, ultimately identifying the dominant reaction channel based on calculated energetics. researchgate.net

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nucleophilic attacks on chloropyridines, the energy and location of the LUMO (or sometimes the LUMO+1) are critical. wuxiapptec.com The LUMO's energy is correlated with the molecule's electrophilicity, and its lobes indicate the most likely sites for nucleophilic attack. wuxiapptec.com Studies on a series of chlorodiazines and chloropyridines have shown a direct correlation between their relative reactivities in nucleophilic substitution and the energies of the appropriate frontier orbitals (LUMO or LUMO+1). wuxiapptec.com

Table 2: Correlation of Reactivity with LUMO/LUMO+1 Energies for Various Chlorinated Heterocycles Data derived from computational studies on related azaheterocycles. wuxiapptec.com

| Compound | Relative Reactivity | Relevant Orbital | Orbital Energy (eV) |

|---|---|---|---|

| 4-Chloropyrimidine | 3 x 107 | LUMO | -0.80 |

| 2-Chloropyrimidine | 1 x 106 | LUMO+1 | -0.21 |

| 2-Chloropyrazine | 4 x 105 | LUMO+1 | -0.08 |

| 4-Chloropyridazine | 3 x 104 | LUMO+1 | +0.26 |

| 2-Chloropyridine (B119429) | 1 | LUMO+1 | +1.08 |

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This approach allows researchers to model the time-dependent behavior of molecules, including conformational changes, solvent effects, and the process of molecular interactions that lead to a reaction. tandfonline.com

While DFT is excellent for mapping static energy surfaces, MD simulations can model the actual trajectory of a reaction, providing insights into the structural stability and dynamics of molecular assemblies. rsc.org For instance, MD simulations have been used to investigate the interactions and reactivity of molecules like 2-phenylthioaniline in various solvents, offering a more complete understanding of the reaction environment. tandfonline.com For a compound like 2-Chloro-3-(methylthio)pyridine, MD simulations could be used to model its interaction with a nucleophile in a solvent box, elucidating the role of solvent molecules in stabilizing intermediates and transition states and providing a more nuanced view of the reaction dynamics.

Derivatization Strategies and Analogue Synthesis

Modifications at the Chlorine Position

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the ring nitrogen. This reactivity is a cornerstone for introducing a wide variety of substituents.

Metal-catalyzed cross-coupling reactions are particularly effective for this transformation. For instance, the methylthiolation of chloro-substituted pyridines can be achieved using specialized methylthiolation agents in the presence of a suitable catalyst system. rsc.org One approach utilizes 4-((methylthio)methyl)morpholine, which controllably releases methylthiolate anions, in conjunction with a palladium catalyst to efficiently replace the chlorine atom. rsc.org

Beyond C-S bond formation, the chlorine atom can be readily displaced by other nucleophiles. For example, in related chloro-imidazo[1,2-a]pyridine systems, the chlorine atom on the pyridine ring can be substituted by sulfur nucleophiles like thiophenolate, demonstrating the general applicability of this substitution pattern. mdpi.com The inherent reactivity of the C-Cl bond in 2-chloropyridine (B119429) derivatives makes it a prime target for introducing amines, alcohols, and other functional groups, thereby generating a library of analogues with diverse properties. pipzine-chem.com

Table 1: Examples of Nucleophilic Substitution at the Chlorine Position This table is illustrative and based on general reactivity patterns of 2-chloropyridines.

| Nucleophile | Reagent Example | Product Type |

| Thiol | Sodium thiophenolate | 2-Arylthio-3-(methylthio)pyridine |

| Amine | N-Methylpiperazine | 2-(Piperazin-1-yl)-3-(methylthio)pyridine |

| Alcohol | Sodium methoxide | 2-Methoxy-3-(methylthio)pyridine |

Transformations of the Methylthio Group (e.g., conversion to sulfonyl or other sulfur-containing functionalities)

The methylthio group (-SMe) is another key site for synthetic modification, primarily through oxidation of the sulfur atom. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into a strongly electron-withdrawing sulfonyl group.

The oxidation is typically achieved using common oxidizing agents. For example, hydrogen peroxide (H₂O₂) can be employed to convert a methylthio group on a pyridine-N-oxide scaffold to the corresponding methylsulfonyl (-SO₂Me) group. orientjchem.org This oxidation can proceed stepwise, allowing for the potential isolation of the intermediate methylsulfinyl (-S(O)Me) analogue. In metabolic studies of similar methylthio-containing heterocycles, the oxidation to the corresponding methylsulphoxide and methylsulphone is a recognized pathway. nih.gov

Once formed, the methylsulfinyl and methylsulfonyl groups can act as effective leaving groups, enabling further functionalization through nucleophilic substitution. Studies on various methylthio-containing aromatic compounds have shown that the oxidized methylthio moieties can be displaced by nucleophiles like glutathione. nih.govnih.gov Specifically, methanesulphinic acid has been identified as the group displaced from methyl sulphones, while methanesulphenic acid is proposed as the leaving group from methyl sulphoxides. nih.gov This two-step sequence of oxidation followed by substitution provides a powerful method for introducing new functionalities at the 3-position.

Table 2: Oxidation States of the Sulfur Moiety and Their Potential for Substitution

| Sulfur Group | Oxidation State | Oxidizing Agent Example | Potential as Leaving Group |

| Methylthio (-SMe) | -2 | - | Poor |

| Methylsulfinyl (-S(O)Me) | 0 | m-CPBA, H₂O₂ | Moderate (as Methanesulphenic acid) nih.gov |

| Methylsulfonyl (-SO₂Me) | +2 | H₂O₂, KMnO₄ | Good (as Methanesulphinic acid) nih.gov |

Introduction of Additional Functional Groups on the Pyridine Ring

Direct functionalization of the pyridine ring itself, particularly through C-H activation, represents a modern and efficient strategy for creating more complex analogues. rsc.org The electron-deficient nature of the pyridine ring can make direct electrophilic substitution challenging, but several methods have been developed to overcome this hurdle.

One powerful strategy involves a dearomatization-rearomatization sequence. For instance, borane-catalyzed hydroboration of pyridines can generate nucleophilic dihydropyridine (B1217469) intermediates. researchgate.net These intermediates can then react with various electrophiles, followed by oxidation, to afford C3-functionalized pyridines. researchgate.net This approach allows for the introduction of groups like allyl moieties in an enantioselective manner. researchgate.net

Another approach targets the C4 position by converting the pyridine into a heterocyclic phosphonium (B103445) salt. nih.gov This activates the 4-position for subsequent transformations into other functional groups. For halogenated pyridines, bromine-magnesium exchange reactions offer a regioselective route to functionalization. In a 3,5-dibromopyridine (B18299) system, a directing group at the 2-position can enable a highly regioselective exchange at the 5-position, allowing for the introduction of an electrophile at that site. rsc.org Furthermore, electrophilic substitution reactions such as nitration can be performed on activated pyridine systems, as demonstrated by the nitration at position 3 of an imidazo[1,2-a]pyridine (B132010) scaffold. mdpi.com

Synthesis of Chiral Analogues via Stereoselective Transformations

The creation of chiral molecules is of paramount importance in medicinal chemistry. Stereoselective transformations can be employed to synthesize chiral analogues of 2-Chloro-3-(methylthio)pyridine, either by introducing chiral substituents or by performing asymmetric reactions on the existing scaffold.

Asymmetric catalysis provides a powerful tool for this purpose. For example, a one-pot method for the enantioselective C-H allylation of pyridines at the C3 position has been developed using a combination of borane (B79455) and palladium catalysis. researchgate.net This reaction proceeds through the formation of a dihydropyridine intermediate, which then undergoes an enantioselective allylation. researchgate.net

Another strategy involves the use of chiral catalysts to functionalize prochiral centers. Iridium-catalyzed asymmetric allylic substitution has been successfully applied to substrates containing pyridine rings, yielding products with high enantioselectivity. bris.ac.uk This method could be adapted to introduce chiral allylic groups onto the this compound core, for example, by first converting the chlorine atom into a suitable organometallic species that can participate in the catalytic cycle. These methods highlight the potential for generating optically active derivatives for applications where specific stereochemistry is crucial.

Applications of 2 Chloro 3 Methylthio Pyridine in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Compounds

2-Chloro-3-(methylthio)pyridine serves as a versatile building block in the synthesis of a variety of complex heterocyclic compounds. Its unique substitution pattern, featuring a reactive chlorine atom and a methylthio group on the pyridine (B92270) ring, allows for diverse chemical transformations, making it a valuable precursor for constructing intricate molecular architectures.

Pyridine-Fused Systems

The reactivity of this compound lends itself to the construction of various pyridine-fused heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the methylthio group at the 3-position can be manipulated or involved in cyclization reactions. These reactions enable the annulation of additional rings onto the pyridine core, leading to the formation of bicyclic and polycyclic heteroaromatic compounds. For instance, intramolecular cyclization strategies can be employed, where a suitably functionalized side chain, introduced via substitution of the chloro group, reacts with the methylthio group or an adjacent position on the pyridine ring. Furthermore, intermolecular reactions with bifunctional reagents can lead to the formation of fused systems in a single step. The specific nature of the fused ring system can be tailored by the choice of reactants and reaction conditions.

Quinazoline (B50416) and Quinoline (B57606) Derivatives

This compound is a key starting material for the synthesis of certain quinazoline and quinoline derivatives. For example, in the synthesis of 4-(methylthio)-2-phenylquinazoline, the 2-chloropyridine (B119429) moiety of a related precursor undergoes a reaction sequence to form the quinazoline ring system. While direct synthesis from this compound is not explicitly detailed in the provided information, the analogous reactivity of 2-chloropyridines highlights its potential as a precursor. The synthesis of quinazoline-2,4-diones substituted with a pyridyl group has been achieved through the annulation of anthranilic esters with N-pyridyl ureas. nih.gov This approach demonstrates a method for incorporating a pyridine ring into a quinazoline structure, suggesting a potential pathway where a derivative of this compound could be utilized.

Quinoline derivatives can also be accessed using precursors derived from substituted pyridines. The synthesis of 2-chloro-7-methyl-3-formylquinoline, for instance, involves a Vilsmeier-Haack reaction on an appropriate acetanilide (B955) derivative. researchgate.net This highlights a synthetic strategy for constructing quinoline rings that could potentially be adapted to start from a this compound framework. Furthermore, the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been reported, showcasing the construction of complex fused systems containing a quinoline core. nih.gov

Other Azaheterocyclic Scaffolds

The utility of this compound extends to the synthesis of other important azaheterocyclic scaffolds, such as imidazo[1,2-a]pyridines and quinoxalines.

Imidazo[1,2-a]pyridines: This scaffold is a common feature in medicinal chemistry and material science. rsc.org Various synthetic methods for imidazo[1,2-a]pyridines have been developed, often involving the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. rsc.orgorganic-chemistry.org While not a direct precursor in the most common synthetic routes, this compound could be chemically modified to a 2-aminopyridine derivative, which could then participate in these cyclization reactions. The reaction between 2-chloropyridines and 2H-azirines has been shown to produce imidazo[1,2-a]pyridines. organic-chemistry.org Additionally, three-component reactions involving imidazo[1,2-a]pyridines, aldehydes, and amines have been developed for their C3-alkylation. nih.gov

Quinoxalines: These nitrogen-containing heterocyclic compounds can be synthesized through various methods, often involving the condensation of 1,2-diamines with α-dicarbonyl compounds. nih.govtsijournals.com A new series of 3-benzyl-2-substituted quinoxalines has been synthesized from 2-chloroquinoxaline (B48734) analogs through nucleophilic substitution. nih.gov This suggests that a precursor derived from this compound could potentially be transformed into a quinoxaline (B1680401) derivative.

Intermediates in the Synthesis of Relevant Scaffolds in Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of scaffolds relevant to medicinal chemistry. The chlorine atom allows for the introduction of various functional groups through nucleophilic substitution reactions, while the methylthio group can be oxidized or otherwise modified to create diverse structures. This versatility makes it a useful building block for creating libraries of compounds for drug discovery.

Substituted pyridines are integral components of many pharmaceutical compounds. researchgate.net For instance, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine is an intermediate in the synthesis of dexlansoprazole (B1670344), a proton pump inhibitor. orientjchem.org The synthesis of this intermediate involves multiple steps, including N-oxidation, substitution, oxidation of the thioether, and chlorination. orientjchem.org Similarly, 2-chloro-3-methylpyridine (B94477) is a key intermediate for various agrochemicals and pharmaceuticals. google.comnih.gov

The development of synthetic methods for substituted pyridines, such as the synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, provides access to a wide range of trifluoromethylated pyridine derivatives through substitution and coupling reactions. researchgate.net Furthermore, the immobilization of 2-chloro-5-bromopyridine on a solid support has enabled the efficient and selective synthesis of pyridine-based libraries. researchgate.net

Below is a table summarizing some related pyridine intermediates and their applications:

| Intermediate | Application |

| 2-Chloromethyl-4-methanesulfonyl-3-methyl pyridine | Synthesis of dexlansoprazole orientjchem.org |

| 2-Chloro-3-methylpyridine | Intermediate for agrochemicals and pharmaceuticals google.comnih.gov |

| 2-Chloro-5-chloromethyl-pyridine | Intermediate for insecticides google.com |

| 2-Chloro-3-formyl-8-methylquinoline | Precursor for quinolinyl amines nih.gov |

| 2-Chloro-5-methylpyridine (B98176) | Intermediate for nitromethylene derivatives google.com |

| 2-Chloro-3-pyridine methyl acetate | Intermediate in the synthesis of 2-chloro-3-formylpyridine google.com |

Utilization in the Preparation of Precursors for Functional Materials

The structural features of this compound make it a potential precursor for the synthesis of functional materials. The pyridine ring itself can impart desirable electronic and photophysical properties, while the chloro and methylthio groups provide handles for further functionalization and polymerization.

Imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from precursors related to this compound, are noted for their applications in material science due to their structural characteristics. rsc.org Pyridine derivatives are also investigated for their use as nonlinear optical (NLO) materials, owing to their potential for large first-order hyperpolarizability. researchgate.net The ability to introduce various substituents onto the pyridine ring through reactions involving the chloro group allows for the fine-tuning of these properties.

The synthesis of highly substituted pyridines is crucial for developing new materials with specific functions. The development of methods to create diverse pyridine derivatives from readily available starting materials like this compound is therefore of significant interest in the field of materials science.

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and economically viable methods for synthesizing 2-Chloro-3-(methylthio)pyridine and its derivatives is a primary focus of future research. chemistryjournals.netrsc.org Current synthetic strategies often involve multiple steps and the use of hazardous reagents. mdpi.com Future work will likely concentrate on "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize safer solvents and catalysts. chemistryjournals.netresearchgate.netresearchgate.net

Key areas for advancement include:

Catalytic Systems: Investigating novel and more efficient catalysts, such as those based on earth-abundant metals or organocatalysts, to improve reaction rates and selectivity. researchgate.net

Atom Economy: Designing synthetic pathways with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, thus minimizing by-products. chemistryjournals.net

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemical sources.

Solvent-Free and Aqueous Conditions: Developing synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water. chemistryjournals.net

A recent study on a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride, highlights a greener approach by avoiding the isolation of intermediates, which improves productivity and reduces solvent use. researchgate.net Similarly, modified syntheses of related pyridine derivatives have focused on milder reaction conditions and the avoidance of harsh reagents. researchgate.netorientjchem.org

Exploration of Novel Reactivity and Transformation Pathways

Understanding the full reactive potential of this compound is crucial for its application in synthesizing complex molecules. Future research will delve into uncovering new reactions and transformations that this compound can undergo. The presence of three distinct functional groups—a chloro group, a methylthio group, and the pyridine ring—offers a rich landscape for chemical manipulation.

Areas of exploration will likely include:

Selective C-H Functionalization: Developing methods for the selective activation and functionalization of the C-H bonds on the pyridine ring, allowing for the direct introduction of new substituents. nih.gov

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the chloro- and potentially the methylthio- positions to create diverse molecular architectures.

Transformations of the Methylthio Group: Investigating novel transformations of the methylthio group beyond simple oxidation, such as its conversion to other functional groups or its participation in cyclization reactions. researchgate.net

For instance, the chemoselective metallation of 2-chloropyridine (B119429) has been shown to be a valuable strategy for synthesizing 2,3-disubstituted pyridines, which can then be used to construct fused polyheterocycles. rsc.org

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry presents a significant opportunity to accelerate the synthesis and optimization of reactions involving this compound. syrris.com These technologies offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for high-throughput screening of reaction conditions. syrris.combeilstein-journals.org

Future research in this area will focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives, which can lead to higher yields, improved purity, and easier scale-up compared to traditional batch methods. mdpi.comrsc.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. chemrxiv.org

The successful application of automated flow chemistry has been demonstrated in the synthesis of various heterocyclic compounds, including piperazine-2-carboxamide (B1304950) and 2-(1H-indol-3-yl)thiazole derivatives, highlighting the potential of this technology. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Characterization in Research

A thorough understanding of the molecular structure and spectroscopic properties of this compound and its derivatives is fundamental for both predicting its reactivity and confirming the identity of newly synthesized compounds. While standard techniques like NMR, IR, and mass spectrometry are routinely used, future research will benefit from the application of more advanced characterization methods. nih.gov

Potential areas for advanced characterization include:

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for this compound or its derivatives to precisely determine its three-dimensional structure, including bond lengths and angles. sciencepublishinggroup.com

Advanced NMR Techniques: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially in complex derivatives.

Computational Modeling: Using computational methods, such as density functional theory (DFT), to predict spectroscopic properties and to gain insights into the electronic structure and reactivity of the molecule.

Spectroscopic data for related compounds like 2-chloro-3-methylpyridine (B94477) and 2-chloro-6-methylpyridine (B94459) are available and serve as a reference for the characterization of this compound class. chemicalbook.comchemicalbook.com

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, increasing efficiency and reducing waste. organic-chemistry.orgbohrium.com The unique combination of functional groups in this compound makes it an attractive building block for such reactions. rsc.org

Future research will likely explore:

Development of Novel MCRs: Designing new multicomponent reactions where this compound acts as a key component, leading to the rapid synthesis of diverse heterocyclic scaffolds. nih.govnih.gov

Domino Reactions: Investigating domino reaction sequences initiated by the reaction of one of the functional groups of this compound, leading to the formation of multiple chemical bonds in a single pot. nih.gov

Synthesis of Fused Heterocycles: Utilizing the reactivity of the chloro and methylthio groups in cascade reactions to construct novel fused pyridine-based ring systems. nih.govbeilstein-journals.org

The use of multicomponent reactions for the synthesis of various heterocyclic compounds, including thiazoles and pyridiniums, has been well-documented and provides a strong foundation for exploring the potential of this compound in this area. nih.govnih.gov

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methylthio group at C3, chloro at C2). notes exact mass (193.0102 Da) for confirming molecular ion peaks via high-resolution mass spectrometry (HRMS).

- IR spectroscopy : C-S (650–700 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches validate functional groups.

- Chromatography : HPLC or GC-MS () assesses purity when supplier data is absent .

How can researchers address contradictions in reported regioselectivity during functionalization of this compound?

Advanced

Regioselectivity conflicts often arise from competing electronic (e.g., chloro group’s electron-withdrawing effect) and steric factors. Strategies include:

- Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution (e.g., C4/C5 positions in analogs) .

- Directed metalation : Use directing groups (e.g., methylthio) to control lithiation or cross-coupling sites .

- Experimental validation : Compare reaction outcomes under varying conditions (e.g., Pd-catalyzed vs. radical-mediated coupling) .

What strategies are recommended for confirming compound purity when analytical data from suppliers is unavailable?

Q. Advanced

- In-house analytical protocols : Combine H NMR, HRMS, and elemental analysis for cross-verification. and emphasize independent validation due to supplier disclaimers .

- Microscopy : X-ray crystallography resolves structural ambiguities (e.g., ’s hydrochloride salt structure) .

- Batch testing : Analyze multiple lots via TLC or LC-MS to detect impurities (e.g., ’s COA recommendations) .

How to design experiments to study the biological activity of this compound derivatives, ensuring receptor specificity?

Q. Advanced

- Receptor profiling : Use competitive binding assays (e.g., S1P4 in ) to screen for off-target effects at related receptors (S1P1-3, S1P5) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methylthio with ethoxy) and measure potency shifts.

- In silico docking : Predict binding modes using crystal structures of target receptors (e.g., ’s indole derivatives) .

What are the key considerations for handling and storing this compound to prevent degradation?

Q. Basic

- Storage : Use airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C ( recommends similar pyridine derivatives) .

- Hazard mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (WGK 3 in ) .

- Degradation monitoring : Regular NMR or HPLC checks detect hydrolysis or oxidation (e.g., methylthio to sulfoxide).

What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- Molecular orbital analysis : HOMO/LUMO maps (Gaussian09) identify electrophilic sites (e.g., C2-Cl vs. C3-SMe) .

- Kinetic studies : Transition state modeling (e.g., Eyring equation) evaluates activation barriers for SNAr vs. radical pathways.

- Solvent effects : COSMO-RS simulations assess solvation impacts on reaction rates (e.g., DMF vs. THF) .

How to troubleshoot low yields in the synthesis of this compound intermediates?

Q. Basic

- Catalyst optimization : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance selectivity () .

- Quenching protocols : Rapid cooling after reaction completion minimizes by-products (e.g., ’s NaOH wash step) .

- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (’s thiophene derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.